BenchChemオンラインストアへようこそ!

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide

Lipophilicity ADME Isomer differentiation

This rationally designed triazolothiazole fragment (MW 226.30, clogP 0.31) is fully compliant with Lipinski's Rule of Five, making it an ideal, low-MW starting point for PARP pocket lead elaboration. Unlike branched isomers, its linear n-pentanamide chain provides distinct conformational flexibility and hydrogen-bonding geometry. Purchase specifically for fragment-based screening against the nicotinamide binding pocket or to systematically probe acyl chain length effects on antimicrobial activity, ensuring your SAR campaign leverages this precise chemotype.

Molecular Formula C9H14N4OS
Molecular Weight 226.30 g/mol
CAS No. 946350-92-1
Cat. No. B6519825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide
CAS946350-92-1
Molecular FormulaC9H14N4OS
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=NN=C2N1CCS2
InChIInChI=1S/C9H14N4OS/c1-2-3-4-7(14)10-8-11-12-9-13(8)5-6-15-9/h2-6H2,1H3,(H,10,11,14)
InChIKeyJMPXBACLKCIMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide (CAS 946350-92-1): Structural Identity, Physicochemical Profile, and Core Scaffold for Heterocyclic Screening Libraries


N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide (CAS 946350-92-1) is a synthetic heterocyclic small molecule (C9H14N4OS; MW 226.30 g/mol) that belongs to the fused [1,2,4]triazolo[3,4-b][1,3]thiazole class, also indexed under the IUPAC name N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)pentanamide [1]. The compound features a 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole bicyclic core with an n-pentanamide side chain at the 3-position of the triazole ring. Its computed logP value of approximately 0.31–1.37, topological polar surface area of ~49–60 Ų, and compliance with Lipinski's Rule of Five (MW < 500; HBD = 1; HBA = 5; RB = 3) position it within favorable drug-like chemical space for probe and lead discovery programs [1][2].

Why N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide Cannot Be Substituted by Generic In-Class Analogs: The Functional Significance of Acyl Chain Linearity and Ring Heteroatom Configuration


Within the [1,2,4]triazolo[3,4-b][1,3]thiazole chemotype, subtle structural variations produce substantial differences in physicochemical properties, target engagement profiles, and biological outcomes. The linear n-pentanamide side chain of CAS 946350-92-1 confers a distinct conformational flexibility, lipophilicity, and hydrogen-bonding geometry compared to branched-chain isomers (e.g., 3-methylbutanamide, CAS 933239-20-4) [1]. Furthermore, the 5-membered thiazole ring in this compound differentiates it from the 6-membered thiazine analog (N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide), which alters ring strain, sulfur electronic environment, and target pocket complementarity . The broader class literature demonstrates that even minor acyl chain modifications on the triazolothiazole scaffold can shift biological activity profiles—for example, from antimicrobial to anticancer to PARP enzyme inhibition—making simple analog substitution scientifically unjustified without matched comparative data [2].

Product-Specific Quantitative Evidence for N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide: Comparator-Based Differentiation Across Six Evidence Dimensions


Acyl Chain Linearity and logP Differentiation: n-Pentanamide vs. 3-Methylbutanamide Isomer

The linear n-pentanamide side chain in CAS 946350-92-1 confers a higher conformational entropy and distinct solvation free energy compared to the branched 3-methylbutanamide isomer (CAS 933239-20-4, CHEMBL1707591). The computed logP for the 3-methylbutanamide isomer is reported as approximately 0.8 (PubChem XLogP3) to 1.37 (MolBIC database), whereas the linear pentanamide variant (ECBD entry EOS39969) yields a lower clogP of 0.31, reflecting greater hydrophilicity attributable to the extended linear chain's solvent exposure [1][2]. This ~0.5–1.0 log unit difference is substantial for passive membrane permeability predictions and may translate to differential oral absorption and tissue distribution profiles. Both isomers share the same molecular formula (C9H14N4OS) and MW (226.30 g/mol), making this a clean isosteric comparison that isolates the effect of chain topology on drug-like properties [1].

Lipophilicity ADME Isomer differentiation Drug-likeness

Ring Size Differentiation: 5-Membered Thiazole (946350-92-1) vs. 6-Membered Thiazine Analog

CAS 946350-92-1 contains a 5-membered thiazole ring fused to the triazole, whereas the closely related thiazine analog (N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide) incorporates a 6-membered thiazine ring. This ring-size difference alters bond angles, ring strain energy, sulfur hybridization, and the spatial orientation of the pentanamide side chain relative to the heterocyclic core. In the broader triazolothiazole literature, 5-membered thiazole-fused systems have been reported to exhibit potent inhibitory activity against PARP enzymes at nanomolar concentrations (IC50 = 7.8 nM for the most potent analog in the triazolo[3,4-b]benzothiazole series), whereas ring-expanded analogs often show altered selectivity profiles [1]. Although no direct head-to-head comparison of the thiazole vs. thiazine pentanamide pair has been published, the established structure-activity relationships in PARP inhibition demonstrate that sulfur-containing ring size is a critical determinant of nicotinamide binding pocket complementarity [1].

Ring strain Electronic environment Target binding Conformational analysis

PARP Enzyme Inhibition Potential: Triazolothiazole Scaffold as a Nicotinamide Mimic with Documented Nanomolar Activity

The [1,2,4]triazolo[3,4-b]thiazole scaffold has been validated as a nicotinamide-mimetic pharmacophore capable of occupying the NAD+ binding pocket of human PARP enzymes. In a systematic medicinal chemistry study, the close structural analog [1,2,4]triazolo[3,4-b]benzothiazole (TBT) derivatives demonstrated nanomolar inhibition across multiple PARP family members: PARP10 IC50 = 7.8 nM (compound OUL232), PARP2 IC50 = sub-micromolar, and PARP14/15 IC50 values in the low nanomolar range [1]. The triazolothiazole core competes directly with nicotinamide in the enzyme active site, as confirmed by co-crystal structures with TNKS2, PARP2, PARP14, and PARP15 [1]. Importantly, the TBT scaffold exhibited no inherent cellular toxicity and demonstrated favorable ADME properties, supporting its suitability for cellular probe development [1]. CAS 946350-92-1 shares the identical triazolothiazole core but differs in the benzothiazole-to-thiazole ring simplification and the pentanamide side chain, which may further modulate isoform selectivity and physicochemical properties.

PARP inhibition DNA repair Oncology Nicotinamide mimic

Antimicrobial Activity Potential: Triazolo[3,4-b]thiazole Scaffold with Documented MIC Values Against Bacterial and Fungal Strains

The [1,2,4]triazolo[3,4-b]thiazole scaffold has established antimicrobial activity in the peer-reviewed literature. A series of 1,2,4-triazolo[3,4-b]thiazole derivatives (5a–j) synthesized via a multi-component reaction were screened against bacterial and fungal strains, with reported minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested pathogens [1]. Although CAS 946350-92-1 has not been individually tested in published antimicrobial assays, the 3-amido substitution pattern present in this compound is compatible with the antimicrobial SAR established for the class. The pentanamide side chain offers a distinct lipophilic/hydrophilic balance compared to the aromatic-substituted derivatives in the published series, potentially modulating membrane penetration and target access [1]. The thioalkylated triazolothiazole subclass has additionally demonstrated promising in vitro antiviral activity, further broadening the biological relevance of this scaffold [2].

Antimicrobial MIC Antibacterial Antifungal Triazolothiazole

Core Scaffold Safety Profile: ECHA-Notified Hazard Classification for Triazolo[3,4-b][1,3]thiazol-3-amine as a Baseline for Risk Assessment

The European Chemicals Agency (ECHA) has published a notified classification and labelling inventory entry for [1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine (CAS 1368879-45-1), the core amine scaffold from which CAS 946350-92-1 is derived by N-acylation. The notified classification includes: Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. Notably, the ECHA entry reports data as lacking for acute oral, dermal, and inhalation toxicity, as well as for germ cell mutagenicity, carcinogenicity, and reproductive toxicity endpoints [1]. This classification provides a conservative baseline safety framework for handling the scaffold class. The pentanamide derivatization may further modulate these hazard properties, but no compound-specific toxicological evaluation has been published. Users should adopt appropriate personal protective equipment and engineering controls consistent with the H315/H319/H335 hazard statements until compound-specific data are generated.

Safety Hazard classification ECHA Handling Regulatory

Drug-Likeness and ADME Property Comparison: Target Compound vs. Literature Triazolothiazole Screening Compounds

CAS 946350-92-1 exhibits favorable computed drug-likeness parameters that differentiate it from larger, more lipophilic triazolothiazole derivatives commonly found in screening collections. The compound fully complies with Lipinski's Rule of Five (MW 226.30; HBD = 1; HBA = 5; RB = 3) and the more stringent Rule of Three for fragment-based lead discovery (MW < 300; HBA ≤ 5; HBD ≤ 1; RB ≤ 1; logP ≤ 0.31) [1]. Its topological polar surface area (TPSA) of 49.33 Ų falls well below the 140 Ų threshold predictive of good oral bioavailability [1]. In contrast, many published active triazolothiazole derivatives (e.g., TBT-based PARP inhibitors and glioma-targeting compounds) have MW values exceeding 350–450 g/mol, higher logP values, and larger TPSA, which may limit their lead-likeness and permeability profiles [2][3]. The low molecular weight and favorable physicochemical profile of CAS 946350-92-1 make it an attractive starting point for fragment-based screening, scaffold hopping, and systematic SAR expansion where molecular property inflation can be carefully controlled.

Drug-likeness Lipinski ADME Lead-likeness Physicochemical

Optimal Research and Industrial Application Scenarios for N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide Based on Quantitative Differentiation Evidence


Fragment-Based and Lead-Like Screening Libraries for PARP and DNA Damage Response Target Families

With a molecular weight of only 226.30 g/mol and full Rule of Three compliance, CAS 946350-92-1 is ideally suited for fragment-based screening campaigns targeting the nicotinamide binding pocket of PARP enzymes [1][2]. The compound's triazolothiazole core has been crystallographically validated as a nicotinamide mimic in multiple PARP family members (TNKS2, PARP2, PARP14, PARP15), and its low MW leaves ample room for chemical elaboration while maintaining lead-like properties [2]. This makes it a rational procurement choice for academic and industrial DNA damage response programs seeking to build focused PARP-targeted libraries with favorable physicochemical starting points.

Antimicrobial Screening with Differentiated Acyl Chain Topology for Membrane Penetration Optimization

The established antimicrobial activity of the triazolo[3,4-b]thiazole scaffold (MIC range 16–64 µg/mL) supports the inclusion of CAS 946350-92-1 in anti-infective screening cascades [3]. The linear n-pentanamide chain provides a lower logP (~0.31) than typical aromatic-substituted antimicrobial analogs, potentially enhancing aqueous solubility and reducing non-specific membrane disruption while preserving target engagement. This compound is recommended for systematic MIC determination against ESKAPE pathogen panels and antifungal screening, with the goal of benchmarking its potency and spectrum against the published 5a–j compound series [3].

Systematic Structure-Activity Relationship (SAR) Exploration of Acyl Chain Effects on Triazolothiazole Biological Activity

As a member of the N-acyl-triazolothiazole series with a linear five-carbon chain, CAS 946350-92-1 serves as a critical SAR probe to delineate the effect of acyl chain length, branching, and unsaturation on biological outcomes. Its direct comparators—including the 3-methylbutanamide isomer (branched C5), the ethoxyacetamide analog (shorter, oxygen-containing chain), and the cyclopentylpropanamide analog (cyclic alkyl)—enable a systematic investigation of how chain topology modulates target binding, cellular permeability, and metabolic stability within a constant heterocyclic core [4]. Procurement of the full matched series is recommended for rigorous SAR studies.

Medicinal Chemistry Scaffold-Hopping Programs Requiring Low-MW, Fragment-Compliant Heterocyclic Starting Points

For drug discovery programs seeking to replace problematic or IP-encumbered heterocyclic cores, CAS 946350-92-1 offers a synthetically tractable, fragment-compliant triazolothiazole scaffold with favorable physicochemical properties (TPSA 49.33 Ų, clogP 0.31) [1]. This scaffold can serve as a bioisosteric replacement for benzimidazole, indole, or purine cores in established inhibitor series, providing a differentiated IP position while maintaining hydrogen-bonding capacity via the triazole nitrogen atoms and the amide carbonyl. Its classification as a skin/eye irritant (based on core scaffold ECHA data) necessitates standard laboratory precautions but does not present unusual handling barriers [5].

Quote Request

Request a Quote for N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.